molecular formula C12H19N B13007790 1-(2,4-Dimethylphenyl)butylamine

1-(2,4-Dimethylphenyl)butylamine

Cat. No.: B13007790
M. Wt: 177.29 g/mol
InChI Key: ZZTDHDZQLDXJSH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)butylamine is an organic compound with the molecular formula C12H19N. It is a derivative of butylamine, where the butyl group is substituted with a 2,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)butylamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylphenylacetonitrile with butylamine in the presence of a reducing agent. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,4-Dimethylphenyl)butylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine receptors in biological systems, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dimethylphenyl)butylamine is unique due to the presence of both the 2,4-dimethylphenyl and butyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12H,4-5,13H2,1-3H3

InChI Key

ZZTDHDZQLDXJSH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C)C)N

Origin of Product

United States

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